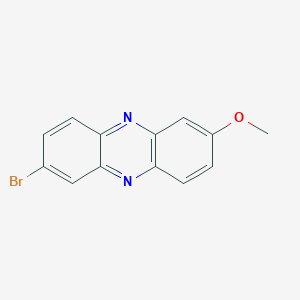

2-Bromo-7-methoxyphenazine

Description

Overview of Phenazine (B1670421) Natural Products and Synthetic Analogues in Research

Phenazines are a large group of planar, nitrogen-containing heterocyclic compounds, with a core structure featuring a pyrazine (B50134) ring fused with two benzene (B151609) rings. mdpi.com Over 150 phenazine natural products have been isolated from various microorganisms, primarily bacteria like Pseudomonas and Streptomyces found in both terrestrial and marine environments. mdpi.commdpi.com Alongside these natural variants, more than 6,000 synthetic phenazine derivatives have been developed and investigated, showcasing the vast chemical space this scaffold occupies. mdpi.comacs.org

These compounds are recognized for their diverse and often potent pharmacological activities, including antimicrobial, anticancer, antiparasitic, and anti-inflammatory properties. mdpi.comnih.gov The biological function of a phenazine is heavily influenced by the types and positions of its substituent groups. mdpi.commdpi.com This has spurred significant research into both the isolation of new natural phenazines and the chemical synthesis of novel analogues to explore structure-activity relationships. mdpi.commdpi.com

Foundational Role of the Phenazine Scaffold in Diverse Biological Activities

The core tricyclic structure of phenazine is a "privileged scaffold" in drug discovery due to its inherent ability to participate in various biological processes. rroij.com Many of the biological effects of phenazines are attributed to their redox properties, allowing them to interfere with cellular electron flow and generate reactive oxygen species (ROS). mdpi.commdpi.com Furthermore, the planar nature of the phenazine ring system enables it to intercalate with DNA, a mechanism that is central to the anticancer activity of several phenazine derivatives. nih.govdoi.org

The versatility of the phenazine scaffold is demonstrated by the wide range of biological activities observed across its derivatives. These include:

Antimicrobial activity: Effective against a broad spectrum of bacteria, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comnih.gov

Anticancer activity: Several fused aryl phenazine derivatives have shown significant anticancer properties and some are undergoing clinical studies. mdpi.comnih.gov

Antifungal activity: Phenazine-1-carboxylic acid, a natural product, has been developed into a commercial biopesticide. mdpi.comacs.org

Antiparasitic and insecticidal activities: Demonstrating the broad utility of this chemical class in combating various pathogens and pests. mdpi.commdpi.com

Rationale for Investigating Halogenated and Methoxylated Phenazine Derivatives

Given that the biological activity of phenazines is highly dependent on their substituents, researchers have focused on modifying the phenazine core with various functional groups to enhance or alter their properties. Halogenation and methoxylation are two such modifications that have proven to be particularly fruitful areas of investigation.

Halogenated Phenazines: The introduction of halogen atoms, such as bromine, can significantly enhance the biological activity of phenazines. mdpi.com For instance, the natural product 2-bromo-1-hydroxyphenazine displays potent antibacterial activity. rsc.orgnih.gov Synthetic halogenated phenazines have been developed that show excellent efficacy in eradicating bacterial biofilms, which are notoriously difficult to treat with conventional antibiotics. nih.govnih.gov The presence of a halogen can influence the electronic properties of the phenazine ring, potentially increasing its redox potential and its ability to disrupt bacterial membranes or other cellular processes. mdpi.com

Methoxylated Phenazines: The addition of methoxy (B1213986) groups (–OCH3) is another key strategy in the design of bioactive phenazine derivatives. Methoxylation can alter a molecule's solubility, lipophilicity, and its ability to interact with biological targets. doi.org For example, the introduction of a methoxy group into certain phenazine-1-carboxamide (B1678076) derivatives has been shown to significantly increase their antitumor activity. acs.org Furthermore, methoxy groups can influence the metabolic stability of a compound. The position of the methoxy group is crucial; for instance, studies on N-oxidation of phenazines have shown that methylation of neighboring hydroxyl groups can prevent this metabolic step. acs.org

Contextualization of 2-Bromo-7-methoxyphenazine as a Target for Advanced Research

This compound emerges as a compound of significant interest at the intersection of these two strategic modifications. It incorporates both a halogen (bromo) and a methoxy group on the phenazine scaffold. This specific combination of substituents makes it a compelling target for advanced research for several reasons:

Synergistic or Novel Activities: The presence of both a bromo and a methoxy group could lead to synergistic effects, enhancing known biological activities or resulting in entirely new pharmacological profiles.

Synthetic Intermediate: It can act as a key intermediate in the synthesis of more complex phenazine derivatives, allowing for further functionalization at other positions on the phenazine core. rroij.com

Scope and Objectives of Academic Inquiry into this compound

Academic research into this compound is driven by a desire to understand its fundamental chemical and biological properties. The primary objectives of such inquiry include:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to produce this compound and its analogues. This includes detailed characterization of their chemical structure and properties using techniques like NMR and mass spectrometry. rroij.com

Biological Screening: Evaluating the compound's activity across a wide range of biological assays, including antimicrobial, anticancer, and enzyme inhibition studies.

Mechanism of Action Studies: Investigating how this compound exerts its biological effects at a molecular level. This could involve studies on its interaction with DNA, its redox properties, or its effect on specific cellular pathways.

Development of Analogues: Using this compound as a lead compound to design and synthesize new derivatives with improved potency, selectivity, or pharmacokinetic properties.

Through these focused investigations, the scientific community aims to unlock the full potential of this compound and related compounds as probes for biological systems and as starting points for the development of new therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-7-methoxyphenazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN2O/c1-17-9-3-5-11-13(7-9)16-10-4-2-8(14)6-12(10)15-11/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSFGAUIJSBKWMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C3C=C(C=CC3=N2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthetic Pathways and Metabolic Engineering Strategies Relevant to Phenazines

Primary Biosynthetic Origin: The Shikimate Pathway

The fundamental building blocks for phenazine (B1670421) biosynthesis are derived from the shikimate pathway, a crucial metabolic route found in bacteria, fungi, algae, and plants, but not in animals. nih.govannualreviews.org This pathway serves as the primary source for aromatic amino acids and a variety of other specialized metabolites, including phenazines. nih.govresearchgate.net The entire process begins with the convergence of precursors from glycolysis and the pentose (B10789219) phosphate (B84403) pathway, channeling carbon into the synthesis of aromatic compounds. nih.gov

Following the initial condensation of PEP and E4P, a series of seven enzymatic steps leads to the formation of chorismate. nih.govfrontiersin.org Chorismate is a critical branch-point intermediate from which the biosynthesis of various aromatic compounds, including phenazines, diverges. nih.govacs.orgcore.ac.uk

The biosynthesis of the phenazine core from chorismate proceeds through several key intermediates:

2-Amino-2-desoxyisochorismate (ADIC): The enzyme PhzE converts chorismate into ADIC. frontiersin.orgpnas.org

trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA): ADIC is then transformed into DHHA by the isochorismatase enzyme PhzD. frontiersin.orgpnas.org DHHA is a direct precursor to the phenazine scaffold in many bacteria, including Pseudomonas species. frontiersin.orgpnas.org In fact, engineered strains that accumulate DHHA have been used as starting points to enhance phenazine production. frontiersin.orgbohrium.com The formation of 3-hydroxyanthranilic acid via the chorismate/DHHA pathway is also shared with the biosynthesis of other natural products, indicating an evolutionary link. nih.gov

The conversion of these intermediates is orchestrated by a conserved set of genes, often found in a phz operon (phzABCDEFG), which are essential for the synthesis of the phenazine ring system. frontiersin.orgpnas.org

Precursors: Phosphoenolpyruvate (PEP) and Erythrose 4-Phosphate (E4P)

Formation of Core Phenazine Scaffolds: Phenazine-1-carboxylic Acid (PCA) and Phenazine-1,6-dicarboxylic Acid (PDC)

From the precursor DHHA, the biosynthesis pathway diverges to form two primary phenazine core structures, which serve as the foundation for a vast array of phenazine derivatives. acs.orgresearchgate.net These core scaffolds are Phenazine-1-carboxylic acid (PCA) and Phenazine-1,6-dicarboxylic acid (PDC). acs.orgmdpi.com

Phenazine-1-carboxylic acid (PCA): In many Pseudomonas species, two molecules of DHHA are condensed to form PCA. pnas.org This reaction is catalyzed by the enzyme PhzF. pnas.org PCA is a well-known bioactive compound itself, registered as a biopesticide under the name "Shenzimycin". nih.govbohrium.comapsnet.org The biosynthesis of PCA has been extensively studied, and metabolic engineering strategies often target the overexpression of the phz gene cluster to increase yields. bohrium.comfrontiersin.org

Phenazine-1,6-dicarboxylic acid (PDC): In contrast, many Streptomyces species synthesize PDC as their primary phenazine scaffold. researchgate.netacs.org Highly substituted phenazines are generally derived from PDC. acs.org The biosynthesis of PDC also originates from chorismic acid. While the precise mechanisms are still being fully elucidated, the enzyme PhzG is known to play a role in its formation. nih.gov Interestingly, PDC can also be synthesized in engineered Pseudomonas strains by manipulating the expression of specific genes. nih.govresearchgate.net

| Core Phenazine Scaffold | Common Producing Organism | Key Precursor |

| Phenazine-1-carboxylic Acid (PCA) | Pseudomonas spp. researchgate.netfrontiersin.org | trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA) pnas.org |

| Phenazine-1,6-dicarboxylic Acid (PDC) | Streptomyces spp. researchgate.netacs.org | Chorismic Acid |

Post-Synthetic Modifications and Diversification Mechanisms by Microorganisms

Once the core phenazine scaffold (PCA or PDC) is formed, a variety of modifying enzymes act upon it to create the vast diversity of phenazine natural products observed in nature. acs.orgmdpi.comusm.edu These post-synthetic modifications include hydroxylation, methylation, N-oxidation, halogenation, and glycosylation, among others. mdpi.comusm.edu These modifications are crucial for the biological activity of the final compounds.

Hydroxylation and O-methylation are among the most common post-synthetic modifications of the phenazine core. mdpi.com

Hydroxylation: This process is typically catalyzed by flavin-dependent monooxygenases. acs.org For example, the enzyme PhzS is a hydroxylase that can convert PCA to 1-hydroxyphenazine (B607933). acs.orgfrontiersin.org Another enzyme, PhzO, catalyzes the conversion of PCA to 2-hydroxyphenazine (B1496473) (2-OH-PCA). nih.govfrontiersin.org These hydroxylated phenazines often serve as intermediates for further modifications.

O-Methylation: The hydroxyl groups introduced during hydroxylation can be subsequently methylated by S-adenosylmethionine (SAM)-dependent O-methyltransferases. nih.govnih.gov The enzyme LaPhzM from Lysobacter antibioticus has been identified as a phenazine O-methyltransferase responsible for converting iodinin (B1496461) to the antibiotic myxin (B609384) through O-methylation. nih.gov This methylation can significantly impact the antibiotic activity of the phenazine compound. mdpi.com For instance, the O-methylated compound 1-methoxyphenazine (B1209711) shows higher antifungal activity than its hydroxylated precursor, 1-hydroxyphenazine. mdpi.com The formation of a 7-methoxy group, as seen in 2-bromo-7-methoxyphenazine, would necessitate a hydroxylation event at the C7 position followed by the action of an O-methyltransferase.

Halogenated phenazines are relatively rare in nature, and their specific biosynthetic pathways are still under investigation. mdpi.com However, the isolation of compounds like 2-bromo-1-hydroxyphenazine from a marine Streptomyces species (strain CNS284) confirms that enzymatic halogenation of the phenazine scaffold does occur. mdpi.comnih.govnih.gov This compound has demonstrated potent antibacterial activity. nih.govrsc.org The addition of a bromine atom to the phenazine ring, as seen in 2-bromo-1-hydroxyphenazine and inferred for this compound, is a key diversification step. researchgate.net While the precise enzymes responsible for phenazine halogenation have yet to be fully characterized, the existence of these molecules points to a dedicated enzymatic machinery capable of this specific modification. mdpi.com

| Modification Type | Enzyme Class Example | Function | Resulting Structure Example |

| Hydroxylation | Flavin-dependent monooxygenase (e.g., PhzS, PhzO) acs.orgfrontiersin.org | Adds a hydroxyl (-OH) group to the phenazine ring | 1-Hydroxyphenazine, 2-Hydroxyphenazine frontiersin.org |

| O-Methylation | SAM-dependent O-methyltransferase (e.g., LaPhzM) nih.gov | Adds a methyl (-CH3) group to a hydroxyl group | 1-Methoxyphenazine, Myxin mdpi.comnih.gov |

| Halogenation (Bromination) | Halogenase (uncharacterized for phenazines) mdpi.com | Adds a bromine (-Br) atom to the phenazine ring | 2-Bromo-1-hydroxyphenazine mdpi.comnih.gov |

N-Oxidation and Glycosylation

The structural diversity of phenazine natural products is significantly expanded through various chemical modifications to the core phenazine scaffold. Among these, N-oxidation and glycosylation are crucial tailoring reactions that can alter the biological activity of the resulting compounds. acs.orgusm.edu These modifications occur after the initial biosynthesis of phenazine precursors like phenazine-1-carboxylic acid (PCA) or phenazine-1,6-dicarboxylic acid (PDC). acs.org

N-Oxidation: This process involves the addition of an oxygen atom to one or both of the nitrogen atoms in the heterocyclic phenazine ring, a reaction catalyzed by NADPH-dependent, flavin-containing N-monooxygenases. For instance, the enzyme LaPhzNO1, isolated from Lysobacter antibioticus OH13, has been shown to catalyze phenazine N-oxidation. researchgate.net Similarly, NaphzNO1 from Nocardioides sp. 13-12-13 is another characterized N-monooxygenase. Research indicates that the substrate specificity of these enzymes can be precise. For example, studies have shown that methylation of a neighboring hydroxyl group at the C1 or C6 positions can prevent the N-monooxygenase from oxidizing the nitrogen atom of the phenazine. acs.org This demonstrates that the sequence of tailoring reactions is a critical factor in the generation of specific derivatives. acs.org

Glycosylation: The attachment of sugar moieties to the phenazine structure is another key modification, leading to compounds such as endophenazine B and C. researchgate.net This reaction is carried out by glycosyltransferases, which add diversity to the phenazine family and can influence the solubility and bioactivity of the molecules. acs.orgusm.edu The biosynthesis of complex phenazines, particularly in Gram-positive bacteria like Streptomyces, often involves a wide array of specialized modifying genes, including those for glycosylation. usm.edu

Genetic Engineering and Fermentation Strategies for Enhanced Phenazine Production and Novel Derivative Discovery

The concentration of phenazines produced by wild-type microorganisms is often too low for industrial or agricultural applications, necessitating the development of advanced strategies to boost production. acs.orgmdpi.com Metabolic engineering and fermentation optimization are primary methods used to achieve higher yields and discover novel derivatives. acs.org

Genetic Engineering: Modern genetic engineering techniques have proven highly effective in creating high-yield phenazine production strains. mdpi.com A common strategy involves the targeted knockout of negative regulatory genes that suppress the expression of the phenazine biosynthetic gene cluster. For example, deleting negative regulators such as rsmE, parS, and lon has been shown to increase PCA production. bohrium.com Another successful approach is to enhance the precursor supply. The shikimate pathway, which produces the chorismate precursor for phenazine synthesis, can be upregulated by integrating and overexpressing key genes like ppsA and tktA. bohrium.com Furthermore, restoring essential biosynthetic genes, such as phzF, and knocking out genes that divert precursors into side-products, like phzO, can channel metabolic flux directly toward the desired phenazine. bohrium.com Through a combination of these strategies, the PCA production in an engineered strain of Pseudomonas chlororaphis Lzh-T5 was increased to 10,653 mg/L. bohrium.com

Table 1: Examples of Enhanced Phenazine Production through Genetic Engineering

This table is interactive. You can sort and filter the data.

| Original Strain | Engineered Strain | Genetic Modifications | Product | Titer (mg/L) | Fold Increase | Reference |

| P. chlororaphis Lzh-T5 | LDPCA-6 | Restore phzF; knockout phzO, rsmE, parS, lon; integrate ppsA, tktA | PCA | 10,653 | ~46x | bohrium.com |

| P. aeruginosa PA1201 | PA-IV | Not specified in detail | PCA | 9,800 | ~54x | mdpi.com |

| P. chlororaphis HT66 | Engineered Strain | Not specified in detail | PCN | >9,000 | - | mdpi.com |

| Pseudomonas sp. M18 | Engineered Strain | Nonscar deletion of phz1, phzM, phzS | PCA | 4,771 | - | acs.org |

| P. chlororaphis GP72 | GP72ANO (co-expression) | Overexpress glpF and glpK | PCA | 993.4 | ~1.4x | mdpi.com |

Fermentation Strategies: The optimization of fermentation conditions is critical for maximizing the productivity of both wild-type and engineered strains. acs.org Fed-batch fermentation is often preferred over batch cultivation as it can mitigate issues like substrate inhibition and catabolite repression, leading to higher cell densities and product yields. mdpi.combohrium.com The composition of the culture medium is another key factor. Optimization of carbon sources, such as glucose or glycerol, and other medium components through statistical designs can significantly enhance production. acs.orgmdpi.com A notable example is the development of a two-stage fermentation strategy for producing 2-hydroxyphenazine (2-OH-PHZ). acs.orgnih.gov In this process, dithiothreitol (B142953) (DTT) was added during the first stage to increase the production of the precursor PCA, followed by the addition of potassium ferricyanide (B76249) (K3[Fe(CN)6]) and hydrogen peroxide (H2O2) in the second stage to enhance the conversion of PCA to 2-OH-PHZ. acs.orgnih.gov This strategy increased the final yield of 2-OH-PHZ by 1.6-fold. acs.org

Computational Predictions of Biosynthetic Genes for Novel Phenazines

The proliferation of microbial genome sequencing has created vast opportunities for the discovery of novel natural products, including phenazines, through computational genome mining. nih.gov This bioinformatic approach focuses on identifying the biosynthetic gene clusters (BGCs) responsible for producing secondary metabolites. nih.gov

The process begins with the use of computational algorithms to scan sequenced genomes for putative BGCs. nih.gov Tools like antiSMASH, ClusterFinder, and GECCO are widely used to predict BGCs based on the presence of key biosynthetic enzymes and characteristic gene organization. asm.orgbiorxiv.org For phenazines, the core biosynthesis pathway is encoded by a conserved set of phz genes (e.g., phzA-G), which serve as genetic markers for identifying potential phenazine producers. biorxiv.orgmdpi.com

Once a putative BGC is identified, further computational analysis can predict the structure of the potential product. nih.gov Advanced machine learning-based tools, such as CHAMOIS, can predict a wide range of chemical properties directly from the protein domains annotated within a BGC. biorxiv.orgbiorxiv.org This method can infer chemical ontology fingerprints for the metabolite produced by a given cluster. biorxiv.org Notably, CHAMOIS has demonstrated exceptionally high accuracy in identifying phenazine BGCs. biorxiv.org This computational approach not only accelerates the discovery of novel phenazine structures but also helps to link specific BGCs to known metabolites, a process known as "BGC dereplication." biorxiv.org By identifying unique BGC architectures, researchers can prioritize organisms for cultivation and chemical analysis, opening avenues for the discovery of novel enzymatic functions and phenazine derivatives. asm.org

Structure Activity Relationship Sar Studies of Halogenated and Methoxylated Phenazines

Systematic Investigation of Positional Effects of Halogen Substituents (e.g., Bromine at C-2, C-4, C-7, C-8)

The placement of halogen substituents, such as bromine, on the phenazine (B1670421) core has a marked impact on the biological efficacy of these compounds. Research has systematically explored substitutions at various positions, revealing critical insights into their structure-activity relationships.

For instance, the loss of a bromine atom at the C-2 position of the phenazine ring leads to a complete loss of activity against S. aureus. rsc.org Conversely, the presence of a bromine atom at the 4-position can significantly enhance potency. For example, 2,4-dibromo-1-hydroxyphenazine shows improved potency against both Staphylococcus aureus and Staphylococcus epidermidis when compared to 2-bromo-1-hydroxyphenazine. rsc.org

Studies have also investigated substitutions at the C-6, C-7, and C-8 positions. It has been found that mono-substitution with chlorine or bromine at the C-6 or C-8 positions enhances antibacterial activities. nih.gov Similarly, chlorine or a phenyl ether group at the C-7 position also boosts antibacterial properties. nih.gov Specifically, 7-halogenated phenazines, including those with bromo and iodo groups, have demonstrated potent antibacterial activities against several Gram-positive strains. nih.gov

Interestingly, while halogenation at the C-8 position generally improves activity, substitutions at the C-9 position with groups like methyl, ethyl, or bromine have resulted in inactive analogues. nih.gov

A summary of the effects of bromine substitution on the antibacterial activity against S. aureus is presented below:

| Compound | Substitution | Activity against S. aureus (MIC) |

| Phenazine 5 | 2-Bromo | 6.25 µM rsc.org |

| Phenazine 11 | 2,4-Dibromo | 1.56 µM rsc.org |

| Compound 16 | Loss of 2-Bromo | >100 µM rsc.org |

| Compound 19 | Loss of 2-Bromo | >100 µM rsc.org |

Influence of Methoxy (B1213986) Groups on Electronic Properties and Biological Outcomes

Methoxy groups significantly influence the electronic properties and, consequently, the biological outcomes of phenazine derivatives. The position of the methoxy group is critical, as it can alter the electronic interactions between different parts of the molecule. acs.org

For example, methoxy groups at the para-positions of a D-A-D (Donor-Acceptor-Donor) system have a more pronounced effect on emission properties compared to those at the meta-positions. acs.org This is because para-methoxy groups enhance electronic interactions between the donor and acceptor units, while inductive effects are more dominant with meta-methoxy groups. acs.org

In the context of biological activity, the conversion of a hydroxyl group to a methyl ether can have a dramatic effect. For instance, the methyl ether derivative of 2,4-dibromo-1-hydroxyphenazine showed no growth inhibition against S. aureus at the highest tested concentration. rsc.org This highlights the importance of the hydroxyl group for the antibacterial activity of this class of compounds.

The synthesis of various 1-methoxyphenazines, which are then demethylated to yield the final halogenated phenazine analogues, is a common strategy in the development of these compounds. nih.govmdpi.com This underscores the role of methoxy groups as key intermediates in the synthesis of biologically active phenazines.

Combinatorial Effects of Halogen and Methoxy Substituents on Biological Potency and Selectivity

The combination of halogen and methoxy substituents on the phenazine scaffold gives rise to a wide range of biological activities, with both potency and selectivity being significantly affected.

The interplay between these groups is exemplified in the synthesis of various halogenated phenazines. Often, a methoxy group is used as a precursor, which is later demethylated and followed by bromination to yield the target halogenated phenazine. nih.govmdpi.com This synthetic route has been instrumental in creating a library of compounds for SAR studies.

For example, the synthesis of 7-Bromo-1-methoxyphenazine has been reported as a key intermediate. acs.org Similarly, the creation of 1-methoxy-6,8-bis(trifluoromethyl)phenazine, which is subsequently demethylated and brominated, highlights the strategic use of methoxy groups in conjunction with other substituents to achieve desired biological profiles. nih.gov

In some cases, the presence of a methoxy group can be detrimental to activity. For instance, while 2-bromo-1-hydroxyphenazine shows potent antibacterial activity, its corresponding methyl ether is inactive. rsc.org This suggests that for certain biological targets, a free hydroxyl group is crucial, and its methylation leads to a loss of potency.

The combination of different halogens and their positions, along with the presence or absence of a methoxy group, allows for the fine-tuning of the biological activity of phenazine derivatives.

Rational Design Principles for Optimized Phenazine Analogues

The rational design of phenazine analogues is guided by the extensive SAR data that has been accumulated. dntb.gov.uaresearchgate.netresearchgate.net The goal is to optimize properties such as biological potency, selectivity, and pharmacokinetic profiles.

Key principles that have emerged from these studies include:

Targeted Halogenation: The position and type of halogen substituent are critical. For instance, bromine at the C-2 and C-4 positions has been shown to be beneficial for antibacterial activity against S. aureus. rsc.org

Hydroxyl Group Importance: The presence of a hydroxyl group, particularly at the 1-position, is often crucial for biological activity. Its conversion to a methyl ether can lead to a complete loss of potency. rsc.org

Positional Optimization: Substitutions at different positions on the phenazine ring have varied effects. For example, while C-6, C-7, and C-8 are viable positions for enhancing activity, C-9 substitutions often lead to inactive compounds. nih.gov

Prodrug Strategies: To improve properties like water solubility, prodrug approaches have been explored. For example, a polyethylene (B3416737) glycol (PEG)-carbonate phenazine derivative demonstrated enhanced antibacterial activity, likely through a prodrug mechanism. mdpi.comnih.gov

These design principles are being used to develop new phenazine-based agents with improved therapeutic potential. dntb.gov.ua

Quantitative Structure-Activity Relationship (QSAR) Modeling for Phenazine Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational tool used to correlate the chemical structure of compounds with their biological activity. nih.govacs.org For phenazine derivatives, QSAR studies are being employed to predict properties like redox potentials and to guide the design of new analogues with enhanced activities. acs.orgresearchgate.netresearchgate.net

Machine learning models have been trained on datasets of phenazine derivatives to predict their redox potentials with high accuracy. acs.orgresearchgate.net These models can be used to screen virtual libraries of phenazine derivatives, saving significant computational and experimental resources. researchgate.net

QSAR models have also been used to study the anti-tuberculosis activity of phenazine compounds. researchgate.net By building 3D-QSAR models, researchers can design novel compounds with improved activity against Mycobacterium tuberculosis. researchgate.net

The development of robust QSAR models relies on several factors, including the quality of the training data, the choice of molecular descriptors, and the validation of the model's predictive performance. As more data on the biological activities of phenazine derivatives becomes available, QSAR modeling will continue to be a valuable tool in the rational design of new therapeutic agents.

Biological Activities of 2 Bromo 7 Methoxyphenazine and Analogous Phenazines in Research Models

Antimicrobial Research Applications

The emergence of antibiotic-resistant bacteria has created an urgent need for the discovery of novel antimicrobial agents. Phenazine (B1670421) compounds, including 2-Bromo-7-methoxyphenazine and its analogs, have been investigated for their potential to combat pathogenic microbes.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Pathogens

Research has demonstrated that halogenated phenazines, a group to which this compound belongs, exhibit notable antibacterial activity against a range of both Gram-positive and Gram-negative bacteria.

One of the key targets for these compounds is Staphylococcus aureus, including the challenging methicillin-resistant Staphylococcus aureus (MRSA) strains. nih.gov Studies have shown that certain brominated phenazines are potent against S. aureus and Staphylococcus epidermidis. researchgate.net For instance, the marine-derived 2-bromo-1-hydroxyphenazine displayed an eight-fold increase in antibacterial potency compared to the well-known phenazine, pyocyanin. nih.gov Further structural modifications, such as the synthesis of 2,4-dibromo-HP analogues, have led to compounds with even more potent activity against MRSA. nih.gov

The antibacterial activity of these compounds is not limited to staphylococci. Research has also explored their efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis. frontiersin.orgnih.gov Some synthetic phenazine derivatives have shown promising activity against M. tuberculosis, highlighting their potential as leads for the development of new anti-tuberculosis agents. frontiersin.orgnih.gov The mechanism of action for the broad-spectrum antibiotic activity of phenazines is often attributed to their ability to be reduced by bacteria, leading to the production of intracellular reactive oxygen species (ROS). researchgate.net

Table 1: Antibacterial Activity of Selected Phenazines

| Compound | Target Organism | Activity Metric (e.g., MIC) | Reference |

|---|---|---|---|

| 2-bromo-1-hydroxyphenazine | S. aureus | MIC = 6.25 µM | nih.gov |

| 2-bromo-1-hydroxyphenazine | S. epidermidis | MIC = 6.25 µM | nih.gov |

| 2,4-dibromo-HP analogues | MRSA BAA-1707 | MIC = 0.05–0.30 µM | nih.gov |

| 2-Bromo-4-methyl HP analogues | MRSE 35984 | MIC = 0.30–0.78 µM | nih.gov |

| 2,4-dibrominated HP analogues | MRSE 35984 | MIC = 0.10–0.78 µM | nih.gov |

| Phenazine-inspired antibiotics | Gram-positive & Gram-negative bacteria | Broad-spectrum activity | researchgate.net |

| Synthetic phenazine derivatives | M. tuberculosis | MIC values reported | frontiersin.orgnih.gov |

MIC: Minimum Inhibitory Concentration; MRSA: Methicillin-resistant Staphylococcus aureus; MRSE: Methicillin-resistant Staphylococcus epidermidis; HP: Halogenated Phenazine.

Anti-Biofilm Properties and Eradication of Persister Cells

Bacterial biofilms are communities of microorganisms attached to a surface and encased in a self-produced matrix. nih.gov These structures are notoriously difficult to treat with conventional antibiotics. A key challenge in treating biofilm-associated infections is the presence of "persister cells," which are dormant, non-dividing cells that exhibit high tolerance to antibiotics. nih.govfrontiersin.org

Halogenated phenazines have shown significant promise in eradicating established biofilms and killing these persistent bacterial populations. nih.govresearchgate.net For example, 2-bromo-1-hydroxyphenazine and its derivatives have demonstrated potent biofilm-eradicating activity against MRSA, methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococcus (VRE) biofilms. nih.govresearchgate.net Specifically, halogenated phenazine 14 was identified as a highly potent biofilm-eradicating agent, achieving ≥99.9% killing of persister cells in MRSA, MRSE, and VRE biofilms. researchgate.net

The ability of these compounds to target and eliminate persister cells within biofilms represents a significant advantage over traditional antibiotics, which are primarily effective against rapidly dividing planktonic bacteria. researchgate.net This has led to the exploration of halogenated phenazines as potential standalone agents for treating persistent biofilm infections. nih.gov

Antifungal Research Potential

While much of the research has focused on antibacterial activities, some phenazine compounds have also been investigated for their potential as antifungal agents. For instance, marinocyanins A–F, which are brominated phenazines, have demonstrated modest antimicrobial activities against Candida albicans, a common fungal pathogen. mdpi.com Another study reported on a novel synthetic compound, 2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone, which showed antifungal activity against various Candida species. nih.gov However, the research into the antifungal properties of this compound specifically is less extensive compared to its antibacterial applications.

Anticancer Research Applications (excluding clinical human trial data)

In addition to their antimicrobial properties, phenazine derivatives have been evaluated for their potential as anticancer agents in preclinical research models.

In vitro Cytotoxicity Profiling against Diverse Cancer Cell Lines

Numerous studies have reported the cytotoxic effects of phenazine compounds against a variety of cancer cell lines in laboratory settings. For example, 2-bromo-1-hydroxyphenazine has shown strong cytotoxicity against the HCT-116 human colon carcinoma cell line. mdpi.com Other halogenated phenazines, such as lavanducyanin (B1674579), have also exhibited intriguing cytotoxic activities. mdpi.com

The cytotoxic potential of these compounds extends to other cancer types as well. Research has demonstrated the activity of phenazine derivatives against leukemia cell lines, such as CCRF-CEM and HL-60. psu.eduacs.org Furthermore, studies have investigated their effects on lung carcinoma (A549) and colorectal adenocarcinoma (WiDr) cell lines. acs.orgjapsonline.com The N-oxide derivatives of phenazines, such as 7(8)-bromo-2-hydroxyphenazine-N5,N10-dioxide, have also been synthesized and evaluated for their cytotoxic properties. psu.edu

Table 2: In vitro Cytotoxicity of Selected Phenazines against Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | Activity Metric (e.g., IC50) | Reference |

|---|---|---|---|

| 2-bromo-1-hydroxyphenazine | HCT-116 (Colon Carcinoma) | IC50 = 0.1 μM | mdpi.com |

| ( )-saphenamycin p-bromobenzoate | CCRF/CEM (Leukemia) | IC50 = 18 mg/mL | psu.edu |

| Lavanducyanin | Various | Intriguing cytotoxic activities | mdpi.com |

| 2-chloropyocyanin | A549 (Lung Cancer) | SI = 5.80 | acs.org |

| 7(8)-bromo-2-hydroxyphenazine-N5,N10-dioxide | V-79 (Chinese hamster lung fibroblast) | Excellent selective toxicity | psu.edu |

| Indazole analogues of curcumin | WiDr (Colorectal Adenocarcinoma) | IC50 = 27.20 μM (for compound 3b) | japsonline.com |

IC50: Half-maximal inhibitory concentration; SI: Selectivity Index.

Selective Cytotoxicity Mechanisms in Cancer Research

A critical aspect of anticancer drug development is achieving selective toxicity towards cancer cells while minimizing harm to normal, healthy cells. encyclopedia.pub Some phenazine derivatives have shown promising selectivity in preclinical models. For instance, 2-chloropyocyanin exhibited significant selectivity towards A549 lung cancer cells compared to normal MRC-5 lung fibroblasts. acs.org

One of the mechanisms being explored for achieving selective cytotoxicity is the exploitation of the hypoxic (low oxygen) environment often found in solid tumors. Phenazine-5,10-dioxide derivatives have been investigated as hypoxia-selective cytotoxins. researchgate.net These compounds can be bioreductively activated under hypoxic conditions to form cytotoxic species that damage DNA. psu.edu For example, 7(8)-bromo-2-hydroxyphenazine 5,10-dioxide demonstrated exclusive production of hydroxyl radicals under hypoxic conditions, leading to genotoxicity. researchgate.net This hypoxia-selective activation provides a potential mechanism for targeting tumor cells while sparing healthy, well-oxygenated tissues.

Other Investigational Biological Activities

Phenazine compounds, both naturally occurring and synthetic, have demonstrated significant potential as anti-parasitic agents. asm.orgusm.eduacs.org Their broad-spectrum activity has been observed against a variety of parasites, including those responsible for major human diseases. usm.eduacs.org

Research into analogous brominated phenazines has highlighted their anti-parasitic capabilities. For instance, 2-bromo-1-hydroxyphenazine, a compound structurally similar to this compound, has been identified as having anti-parasitic properties. asm.orgmdpi.com The introduction of a bromine atom to the phenazine scaffold is a strategy that has been explored to enhance biological activity. mdpi.com

Studies have shown that phenazine derivatives can be effective against several types of parasites:

Trypanosoma : Phenazine derivatives have been investigated for their trypanocidal activity against Trypanosoma cruzi, the parasite that causes Chagas disease. nih.gov

Leishmania : Various phenazine compounds have shown activity against Leishmania species, the causative agents of leishmaniasis. nih.govresearchgate.net For example, some 7(8)-bromo-2-hydroxyphenazine 5,10-dioxide derivatives have shown selective toxicity. researchgate.net

Plasmodium : The anti-malarial potential of phenazines has also been a focus of research, with some compounds showing activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. acs.org

The mechanism of anti-parasitic action for many phenazines is thought to involve the generation of reactive oxygen species (ROS), which can induce oxidative stress and damage cellular components within the parasite. usm.edu

Table 1: Anti-Parasitic Activity of Selected Phenazine Analogs

| Compound/Analog | Target Parasite | Activity Metric | Result | Citation(s) |

| 2-bromo-1-hydroxyphenazine | General | Anti-parasitic | Active | asm.orgmdpi.com |

| Phenazine Derivatives | Trypanosoma cruzi | Trypanocidal | Active | nih.gov |

| Phenazine Derivatives | Leishmania spp. | Antileishmanial | Active | nih.govresearchgate.net |

| Phenazine Derivatives | Plasmodium falciparum | Antimalarial | Active | acs.org |

| 7(8)-bromo-2-hydroxyphenazine 5,10-dioxide | Leishmania spp. | Selective Toxicity | Active | researchgate.net |

Note: This table presents data for analogous compounds due to the limited direct research on this compound.

Phenazines are well-established as key players in the complex interactions between different microbial species. asm.orgcsic.es They function as "bacterial warfare agents," enabling producing organisms to outcompete other microbes in their environment. usm.edu This competitive advantage is largely due to the broad-spectrum antibiotic activity of many phenazines. asm.org

The production of phenazines is often regulated by quorum sensing (QS), a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density. csic.esnih.gov When a bacterial population reaches a certain density, the concentration of signaling molecules, known as autoinducers, triggers the production of various factors, including phenazines. nih.govnih.gov This ensures that these competitive molecules are produced when the population is large enough to establish dominance. csic.es

Several key phenazine analogs have been studied for their roles in microbial interactions:

Pyocyanin , produced by Pseudomonas aeruginosa, is a well-known virulence factor and competitive weapon. csic.esresearchgate.net It can inhibit the growth of other bacteria and fungi. researchgate.net

Phenazine-1-carboxylic acid (PCA) is another crucial phenazine produced by various Pseudomonas species. asm.orgusm.edu It has been shown to be effective in suppressing fungal pathogens in the soil, contributing to the biocontrol of plant diseases. asm.org

Halogenated phenazines , such as 2-bromo-1-hydroxyphenazine, have demonstrated potent antibacterial activities, suggesting their role in microbial competition. mdpi.commdpi.comacs.orgacs.org The presence of halogens can significantly enhance the antimicrobial potency of the phenazine core. mdpi.comacs.orgacs.org

The mechanism of action in microbial competition often involves the generation of reactive oxygen species (ROS) by phenazines, which are toxic to competing microbes. usm.edu Furthermore, phenazines can act as signaling molecules themselves, influencing gene expression in both the producing organism and its competitors. csic.es

Table 2: Role of Phenazine Analogs in Microbial Interactions

| Compound/Analog | Producing Organism (Example) | Role in Competition | Quorum Sensing Regulation | Citation(s) |

| Pyocyanin | Pseudomonas aeruginosa | Virulence factor, inhibits competitors | Yes | csic.esresearchgate.net |

| Phenazine-1-carboxylic acid (PCA) | Pseudomonas spp. | Suppresses fungal pathogens | Yes | asm.orgusm.edu |

| 2-bromo-1-hydroxyphenazine | Streptomyces sp. | Potent antibacterial activity | - | mdpi.commdpi.comacs.orgacs.org |

Note: This table presents data for analogous compounds due to the limited direct research on this compound.

Computational and Advanced Analytical Characterization of Phenazine Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the intrinsic properties of phenazine (B1670421) compounds at the molecular level.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. arxiv.org By calculating the electron density, DFT can predict a variety of properties, including molecular geometries, vibrational frequencies, and electronic distributions. iaea.org For phenazine derivatives, DFT calculations are employed to understand how different substituents, such as the bromo and methoxy (B1213986) groups in 2-Bromo-7-methoxyphenazine, influence the electronic properties of the core phenazine structure. rsc.orgrsc.org

DFT studies on substituted phenazines reveal that electron-withdrawing groups (like bromine) and electron-donating groups (like methoxy) have distinct effects on the electron distribution and reactivity of the molecule. rsc.org These calculations can identify the most likely sites for electrophilic or nucleophilic attack, providing a theoretical basis for understanding reaction mechanisms. The accuracy of DFT predictions is validated by comparing calculated results, such as vibrational spectra, with experimental data. iaea.org

| Parameter | Representative Value | Significance |

| Total Dipole Moment (µ) | ~2.5 Debye | Indicates the overall polarity of the molecule. |

| Point Group | C1 | Represents the molecule's symmetry. |

| Heat of Formation | ~-190 kJ/mol | Indicates the energy released upon molecule formation. chemeo.com |

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's chemical reactivity and electronic properties. nih.govmdpi.com The HOMO energy is related to the molecule's ability to donate an electron (ionization potential), while the LUMO energy corresponds to its ability to accept an electron (electron affinity). mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. semanticscholar.org

For phenazine derivatives, the HOMO-LUMO gap helps in predicting their redox behavior. A smaller gap generally suggests that the molecule is more easily oxidized or reduced, making it more reactive. semanticscholar.org The locations of the HOMO and LUMO electron densities within the molecule highlight the regions most involved in charge transfer processes. researchgate.netresearchgate.net In a compound like this compound, the analysis would reveal how the bromo and methoxy substituents modulate the energies of these frontier orbitals, thereby influencing its redox potential. rsc.org

Table 2: Representative Frontier Orbital Energies for a Phenazine Derivative Note: This table illustrates the type of data generated from a HOMO-LUMO analysis. The values are representative for a substituted phenazine.

| Orbital | Energy (eV) | Role in Reactivity |

| HOMO | -6.2 eV | Electron-donating capability. mdpi.com |

| LUMO | -2.1 eV | Electron-accepting capability. mdpi.com |

| HOMO-LUMO Gap (ΔE) | 4.1 eV | Indicator of chemical reactivity and stability. mdpi.com |

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Molecular Modeling and Simulations

Molecular modeling techniques are essential for studying how phenazine derivatives interact with biological macromolecules, which is crucial for applications in drug discovery and chemical biology.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govmdpi.com This method is widely used to understand the binding modes of potential drug candidates. nih.gov For a compound like this compound, docking studies could be used to explore its interactions with specific protein targets. nih.gov The process involves placing the ligand in various conformations within the protein's binding site and scoring these poses based on binding energy, which reflects the stability of the ligand-receptor complex. nih.gov Such studies can identify key interactions, like hydrogen bonds or hydrophobic contacts, that stabilize the complex.

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecular systems over time. mdpi.com Following a docking study, MD simulations can be performed on the predicted ligand-receptor complex to assess its stability and elucidate the binding mechanism. nih.gov These simulations model the movements of atoms and molecules, offering insights into conformational changes that occur upon binding. For phenazine derivatives, MD simulations can help understand how the ligand and its target protein adapt to each other, the role of solvent molecules, and the thermodynamic parameters associated with the binding process. mdpi.com

Molecular Docking for Ligand-Target Interactions

Electrochemical Characterization of Redox Behavior

The redox properties of phenazines are central to their biological and electrochemical applications. Electrochemical methods provide direct experimental measurement of these properties. researchgate.net Studies on various phenazine derivatives have established that their electrochemical behavior is highly dependent on the nature and position of substituents on the phenazine core. rsc.org

Techniques like cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) are used to study the redox reactions of phenazines. researchgate.netsemanticscholar.org These methods can determine the number of electrons and protons involved in the redox process, the redox potentials, and the kinetics of electron transfer. researchgate.net For instance, the electrochemical analysis of 3-bromo benzo[a]phenazine (B1654389) showed well-defined redox peaks, and the potential of these peaks was found to be pH-dependent, indicating the involvement of protons in the electron transfer reaction. researchgate.net A similar characterization of this compound would provide critical data on its redox potential and stability, which are vital for its potential use in applications like redox flow batteries or as an electrochemical sensor. semanticscholar.orgacs.org

Table 3: Representative Electrochemical Data for a Substituted Phenazine Note: This table shows typical data obtained from cyclic voltammetry experiments on a phenazine derivative to illustrate the methodology.

| Parameter | Measurement | Significance |

| Anodic Peak Potential (Epa) | +0.45 V vs. Ag/AgCl | Potential at which oxidation occurs. researchgate.net |

| Cathodic Peak Potential (Epc) | +0.38 V vs. Ag/AgCl | Potential at which reduction occurs. researchgate.net |

| Formal Redox Potential (E°') | +0.415 V vs. Ag/AgCl | Thermodynamic measure of the tendency of the species to be reduced. |

| Peak Separation (ΔEp) | 70 mV | Indicates the reversibility of the redox reaction. |

Cyclic Voltammetry (CV) for Electron Transfer Kinetics

Cyclic voltammetry is a powerful electrochemical technique used to investigate the redox behavior of chemical species. For this compound, CV would be employed to determine the potentials at which the molecule undergoes oxidation and reduction, and to study the kinetics of these electron transfer processes.

In a typical CV experiment, the potential is swept linearly from a starting value to a vertex potential and then back. The resulting plot of current versus potential, known as a cyclic voltammogram, would reveal information about the reversibility of the redox events. For a phenazine derivative, one would expect to observe one or two reversible or quasi-reversible reduction waves corresponding to the formation of the radical anion and then the dianion. The positions of the peaks (anodic and cathodic peak potentials, Epa and Epc) and the separation between them (ΔEp) are key parameters. From these, the formal reduction potential (E°') can be calculated, providing a measure of the compound's electron-accepting ability. The kinetics of electron transfer would be assessed by analyzing how the peak potentials and currents change with varying scan rates.

Table 1: Hypothetical Cyclic Voltammetry Data for this compound

| Parameter | Expected Value/Observation | Significance |

|---|---|---|

| First Reduction Potential (E°'₁) | --- | Energy level of the Lowest Unoccupied Molecular Orbital (LUMO) |

| Second Reduction Potential (E°'₂) | --- | Formation of the dianion |

| Peak Separation (ΔEp) | Close to 59/n mV (for n electrons) | Indicates the reversibility of the electron transfer process |

Differential Pulse Voltammetry (DPV) for Redox Process Quantification

Differential Pulse Voltammetry is another electrochemical technique that offers higher sensitivity and better resolution than cyclic voltammetry, making it particularly useful for quantifying the concentration of a redox-active species.

In the context of this compound, DPV would be used to obtain more precise measurements of the reduction potentials. The technique applies a series of regular voltage pulses superimposed on a linearly increasing potential ramp. The current is measured just before and at the end of each pulse, and the difference is plotted against the potential. This results in a peak-shaped output where the peak potential is directly related to the formal potential of the redox couple, and the peak height is proportional to the concentration of the analyte. This enhanced sensitivity allows for the detection of lower concentrations and the resolution of closely spaced redox events.

Table 2: Hypothetical Differential Pulse Voltammetry Data for this compound

| Parameter | Expected Value/Observation | Significance |

|---|---|---|

| Peak Potential (Ep) | --- | Corresponds to the formal reduction potential (E°') |

| Peak Current (Ip) | Proportional to concentration | Allows for quantitative analysis |

Spectroscopic Analysis for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for confirming the chemical structure and assessing the purity of synthesized compounds like this compound.

Advanced NMR Spectroscopy (e.g., 2D-NMR, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. While 1D NMR (¹H and ¹³C) provides primary information about the chemical environment of the hydrogen and carbon atoms, advanced 2D-NMR techniques are necessary for unambiguous assignment of complex structures.

For this compound, techniques like COSY (Correlation Spectroscopy) would establish proton-proton couplings within the aromatic rings, while HSQC (Heteronuclear Single Quantum Coherence) would correlate protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together the molecular framework and confirming the positions of the bromo and methoxy substituents. NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about through-space proximity of protons, further confirming the regiochemistry.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry is a vital tool for determining the precise molecular weight of a compound, which in turn allows for the determination of its elemental composition. For this compound (C₁₃H₉BrN₂O), HRMS would provide an extremely accurate mass measurement of the molecular ion. The presence of bromine would be indicated by a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two molecular ion peaks separated by two mass units. The experimentally measured mass would be compared to the calculated theoretical mass to confirm the elemental formula with a high degree of confidence.

Table 3: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z | Mass Accuracy (ppm) |

|---|---|---|---|

| [C₁₃H₉⁷⁹BrN₂O + H]⁺ | 289.0026 | --- | --- |

UV-Vis Spectroscopy for Electronic Transitions and Metal Binding

UV-Visible absorption spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show characteristic absorption bands in the UV and visible regions. The higher energy bands in the UV region typically correspond to π-π* transitions within the aromatic phenazine core. The lower energy band, extending into the visible region, is characteristic of the n-π* transition involving the lone pair electrons on the nitrogen atoms. The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the substituents on the phenazine ring. This technique can also be used to study the interaction of the phenazine with metal ions, as coordination can lead to shifts in the absorption maxima.

Chromatographic Techniques for Isolation, Separation, and Purity

Chromatographic methods are essential for the purification of the target compound from reaction mixtures and for assessing its final purity.

For the isolation and purification of this compound, column chromatography using silica (B1680970) gel or alumina (B75360) as the stationary phase would be a standard approach. The choice of eluent (mobile phase), typically a mixture of nonpolar and polar solvents like hexane (B92381) and ethyl acetate, would be optimized to achieve good separation from starting materials and byproducts.

The purity of the final product would be assessed using techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). HPLC, in particular, offers high resolution and quantitative analysis. A single, sharp peak in the HPLC chromatogram would be indicative of a high-purity sample. The retention time of this peak is a characteristic property of the compound under the specific chromatographic conditions (column, mobile phase, flow rate).

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Hexane |

Future Research Directions and Challenges for 2 Bromo 7 Methoxyphenazine Research

Development of Highly Regioselective and Sustainable Synthetic Routes

A significant hurdle in the advancement of phenazine-based drug candidates is the development of efficient, scalable, and environmentally friendly synthetic methodologies. Current methods, such as the Wohl-Aue reaction, often suffer from harsh reaction conditions and low yields, sometimes less than 10%. nih.gov More contemporary approaches, including palladium-catalyzed Buchwald-Hartwig cross-coupling reactions, have shown promise in creating 1-methoxyphenazine (B1209711) analogues with higher yields. nih.govmdpi.com

Future work should focus on creating modular and regioselective synthetic strategies. This would allow for the precise placement of substituents on the phenazine (B1670421) core, which is crucial for fine-tuning the compound's biological activity. nih.gov The development of "green" and sustainable protocols is also paramount. This includes exploring the use of less hazardous reagents and solvents, as well as developing catalytic systems that can be recycled and reused. acs.orgrsc.org One promising avenue is the use of micellar catalysis, which employs surfactants in water to facilitate organic reactions, offering a more environmentally benign alternative to traditional organic solvents. researchgate.net

Comprehensive Elucidation of Biosynthetic Pathways for Complex Halogenated Phenazines

While the biosynthetic pathways of many simple phenazines are relatively well understood, the mechanisms for the production of complex halogenated phenazines like 2-bromo-7-methoxyphenazine remain largely unknown. acs.orgmdpi.com The common precursor for phenazine biosynthesis is chorismate, an intermediate in the shikimate pathway. mdpi.com However, the specific enzymes and genetic machinery responsible for halogenation are yet to be fully identified. acs.orgmdpi.com

Future research must aim to unravel these complex biosynthetic pathways. This will involve a combination of genetic, biochemical, and metabolomic approaches to identify and characterize the enzymes responsible for halogenation and other modifications. acs.org A deeper understanding of these pathways could pave the way for the bio-engineering of microorganisms to produce novel and potent phenazine derivatives. acs.orgnih.gov This "green manufacturing" approach offers a sustainable and scalable alternative to chemical synthesis. acs.org

In-depth Mechanistic Studies of this compound at the Molecular and Cellular Levels

A thorough understanding of how this compound exerts its biological effects is critical for its development as a therapeutic agent. While some studies have pointed to the importance of the phenazine scaffold in activities like metal chelation and the generation of reactive oxygen species (ROS), the precise molecular and cellular mechanisms are not fully elucidated. nih.gov

Future investigations should employ a range of techniques to probe these mechanisms. This includes identifying the specific cellular components with which the compound interacts, such as proteins and nucleic acids. Understanding how the compound affects cellular processes like signal transduction, metabolism, and gene expression will also be crucial. These in-depth mechanistic studies will provide a rational basis for the design of more effective and less toxic phenazine-based drugs.

Discovery of Novel Biological Targets for Phenazine Scaffolds

The planar, heterocyclic structure of phenazines makes them versatile scaffolds for interacting with a variety of biological targets. While some phenazines are known to target DNA and enzymes like topoisomerase, there is a vast and underexplored landscape of potential molecular targets. nih.govtandfonline.com Recent research has begun to identify novel targets, such as thioredoxin reductase (TrxR) and the LasR protein in Pseudomonas aeruginosa, which is involved in biofilm formation. nih.govtandfonline.comnih.gov

A key future direction is the systematic exploration and validation of new biological targets for phenazine compounds. nih.govtandfonline.com This can be achieved through a combination of computational and experimental approaches, including affinity chromatography, proteomics, and genetic screens. Identifying new targets will not only expand the potential therapeutic applications of phenazines but also provide new insights into disease biology. For instance, targeting epigenetic enzymes like DNA methyltransferases (DNMTs) represents a promising new frontier in cancer therapy. mdpi.com

Design and Synthesis of Next-Generation Phenazine Analogues with Improved Specificity and Potency

Building on the knowledge gained from synthetic, biosynthetic, and mechanistic studies, the next logical step is the rational design and synthesis of new phenazine analogues. The goal is to create compounds with enhanced specificity for their biological targets, increased potency, and improved pharmacokinetic properties. nih.govuio.no

Structure-activity relationship (SAR) studies are essential in this endeavor. nih.gov By systematically modifying the phenazine scaffold and observing the effects on biological activity, researchers can identify the key structural features that govern potency and selectivity. nih.gov This iterative process of design, synthesis, and testing will lead to the development of next-generation phenazine drugs with superior therapeutic profiles. nih.govrsc.org Prodrug strategies, where an inactive compound is converted to an active drug within the body, can also be employed to improve solubility and target-specific release. nih.govrsc.org

Integration of Artificial Intelligence and Machine Learning in Phenazine Drug Discovery (e.g., predictive SAR)

The vast chemical space of possible phenazine derivatives presents a significant challenge for traditional drug discovery methods. Artificial intelligence (AI) and machine learning (ML) offer powerful tools to navigate this complexity and accelerate the discovery process. farmaciajournal.comnih.govmednexus.orgmdpi.comresearchgate.net

Q & A

Q. What are the established synthetic routes for 2-Bromo-7-methoxyphenazine, and what key reaction conditions optimize yield?

Methodological Answer: Synthesis typically involves functionalization of phenazine cores. For example, bromination of 7-methoxyphenazine using N-bromosuccinimide (NBS) under controlled conditions (e.g., in dichloromethane at 0–5°C) can introduce the bromo group at position 2. Apollo Scientific lists this compound (Product Code: OR60266), suggesting industrial-scale synthesis via halogenation or cross-coupling . Key parameters include stoichiometry of brominating agents, reaction temperature, and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) to achieve >95% purity .

Q. How should researchers characterize this compound to confirm structural fidelity?

Methodological Answer: Use a combination of:

- NMR spectroscopy : H and C NMR to verify methoxy (–OCH) and bromine substitution patterns.

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] for CHBrNO).

- X-ray crystallography : For unambiguous confirmation of crystal structure, referencing standards from the NIST Chemistry WebBook .

- HPLC : Purity assessment (>95%) using reverse-phase columns and UV detection .

Q. What purification strategies are effective for isolating this compound from reaction byproducts?

Methodological Answer:

- Column chromatography : Silica gel with gradient elution (e.g., ethyl acetate/hexane 1:4 to 1:2) to separate brominated isomers.

- Recrystallization : Use solvents like ethanol or dichloromethane/hexane mixtures to remove unreacted precursors.

- HPLC : Preparative HPLC for high-purity isolation, especially when synthesizing derivatives for biological assays .

Advanced Research Questions

Q. How does the stability of this compound vary under different storage conditions, and what degradation products form?

Methodological Answer:

- Thermal stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures (e.g., >150°C). Store at –20°C in amber vials to prevent photodegradation.

- Hydrolytic stability : Monitor in aqueous buffers (pH 4–9) via LC-MS; methoxy groups may hydrolyze to phenolic derivatives under acidic conditions .

- Oxidative stability : Test with HO or O; bromine substituents can undergo radical-mediated decomposition, forming dehalogenated phenazines .

Q. What methodologies enable the use of this compound in cross-coupling reactions for functionalized phenazine derivatives?

Methodological Answer:

- Suzuki-Miyaura coupling : React with arylboronic acids (e.g., 4-methoxyphenylboronic acid) using Pd(PPh) catalyst and KCO base in THF/HO at 80°C .

- Buchwald-Hartwig amination : Introduce amines via Pd-catalyzed C–N bond formation, leveraging the bromine as a leaving group .

- Sonogashira coupling : For alkynylation, use CuI co-catalyst and terminal alkynes in DMF .

Q. How can this compound contribute to materials science applications?

Methodological Answer:

- Electron-transport materials : Incorporate into organic semiconductors; measure hole/electron mobility via time-of-flight (TOF) experiments.

- Luminescent probes : Study fluorescence quantum yields in polar solvents (e.g., DMSO) for bioimaging applications .

- Coordination polymers : React with transition metals (e.g., Cu) to form metal-organic frameworks (MOFs) with tunable porosity .

Q. What experimental designs are optimal for screening the biological activity of this compound?

Methodological Answer:

- Antimicrobial assays : Test against Gram-positive/negative bacteria (MIC values via broth microdilution).

- Anticancer activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations.

- Mechanistic studies : Perform ROS detection assays (DCFH-DA probes) to link cytotoxicity to oxidative stress .

Q. How should researchers resolve contradictions in experimental data (e.g., conflicting spectral assignments or reactivity outcomes)?

Methodological Answer:

- Empirical falsification : Replicate experiments under controlled conditions (e.g., inert atmosphere) to isolate variables.

- Multivariate analysis : Apply PCA or PLS regression to spectral datasets to identify outliers or systematic errors.

- Collaborative validation : Cross-reference results with independent labs or databases like NIST .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.